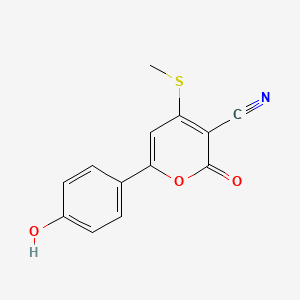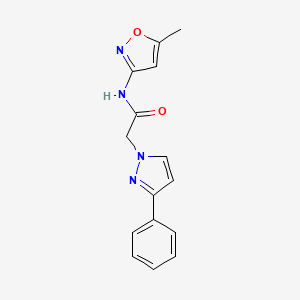![molecular formula C19H24N6O2 B15283391 4-Amino-6-(4-methoxyphenyl)-2-{[3-(4-morpholinyl)propyl]amino}-5-pyrimidinecarbonitrile](/img/structure/B15283391.png)
4-Amino-6-(4-methoxyphenyl)-2-{[3-(4-morpholinyl)propyl]amino}-5-pyrimidinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-6-(4-methoxyphenyl)-2-{[3-(4-morpholinyl)propyl]amino}-5-pyrimidinecarbonitrile is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes an amino group, a methoxyphenyl group, a morpholinyl group, and a pyrimidinecarbonitrile core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(4-methoxyphenyl)-2-{[3-(4-morpholinyl)propyl]amino}-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene ring reacts with the pyrimidine core.
Attachment of the Morpholinyl Group: The morpholinyl group is typically introduced through an alkylation reaction, where a morpholine derivative reacts with a suitable alkyl halide.
Final Amination:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-6-(4-methoxyphenyl)-2-{[3-(4-morpholinyl)propyl]amino}-5-pyrimidinecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxyphenyl groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the pyrimidinecarbonitrile core, converting the nitrile group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the aromatic ring and the pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group may lead to the formation of nitroso or nitro derivatives, while reduction of the nitrile group may yield primary amines.
Applications De Recherche Scientifique
4-Amino-6-(4-methoxyphenyl)-2-{[3-(4-morpholinyl)propyl]amino}-5-pyrimidinecarbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-Amino-6-(4-methoxyphenyl)-2-{[3-(4-morpholinyl)propyl]amino}-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-6-methoxypyrimidine: Similar in structure but lacks the morpholinyl and methoxyphenyl groups.
4-Amino-2-(4-morpholinyl)pyrimidine: Similar but lacks the methoxyphenyl group.
6-(4-Methoxyphenyl)-2-(4-morpholinyl)pyrimidine: Similar but lacks the amino group.
Uniqueness
4-Amino-6-(4-methoxyphenyl)-2-{[3-(4-morpholinyl)propyl]amino}-5-pyrimidinecarbonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the amino, methoxyphenyl, and morpholinyl groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C19H24N6O2 |
|---|---|
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
4-amino-6-(4-methoxyphenyl)-2-(3-morpholin-4-ylpropylamino)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C19H24N6O2/c1-26-15-5-3-14(4-6-15)17-16(13-20)18(21)24-19(23-17)22-7-2-8-25-9-11-27-12-10-25/h3-6H,2,7-12H2,1H3,(H3,21,22,23,24) |
Clé InChI |
IRLAPJMQTNKWEQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(C(=NC(=N2)NCCCN3CCOCC3)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(4-chlorobenzyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B15283336.png)
![N-{2-[(3-chlorobenzyl)amino]-1-methyl-2-oxoethyl}-1-(phenylsulfonyl)-3-piperidinecarboxamide](/img/structure/B15283344.png)
![{2-[4-(2-Furoyl)-1-piperazinyl]-4-phenyl-1,3-thiazol-5-yl}(4-methoxyphenyl)methanone](/img/structure/B15283346.png)
![2-[2-(dimethylamino)benzylidene]-1-benzofuran-3(2H)-one](/img/structure/B15283347.png)
![3-(1-Adamantyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283353.png)

![6-[(2-Methoxyphenoxy)methyl]-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283367.png)
![3-(1-benzofuran-2-yl)-6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283377.png)
![N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B15283383.png)
![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-2-methylmorpholine](/img/structure/B15283398.png)
![N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine](/img/structure/B15283400.png)
![2-(4-ethylphenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B15283408.png)
